8-Bromo-3'-guanylic acid

Description

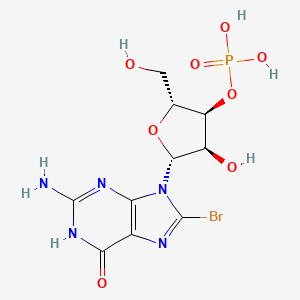

Structure

3D Structure

Properties

CAS No. |

86808-63-1 |

|---|---|

Molecular Formula |

C10H13BrN5O8P |

Molecular Weight |

442.12 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C10H13BrN5O8P/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-4(18)5(2(1-17)23-8)24-25(20,21)22/h2,4-5,8,17-18H,1H2,(H2,20,21,22)(H3,12,14,15,19)/t2-,4-,5-,8-/m1/s1 |

InChI Key |

SUVSKXLGKWAYKC-UMMCILCDSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)OP(=O)(O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-3'-guanylic acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-3'-guanylic acid (8-Br-3'-GMP) is a brominated purine nucleotide and a derivative of guanosine monophosphate. While its close analog, 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP), is well-characterized as a potent activator of protein kinase G (PKG), this compound remains a less explored molecule. This technical guide provides a comprehensive overview of the known and inferred structural and physicochemical properties of this compound, its potential biological significance, and methodologies for its synthesis and study. This document aims to serve as a foundational resource for researchers interested in exploring the unique biological activities and therapeutic potential of this compound.

Introduction

Guanosine nucleotides are fundamental to a myriad of cellular processes, including signal transduction, energy metabolism, and as precursors for nucleic acid synthesis.[1] Chemical modification of these nucleotides, such as bromination at the C8 position of the guanine base, can significantly alter their chemical and biological properties. The bromine atom at this position induces a syn conformation around the glycosidic bond, which can lead to altered interactions with target proteins.[2]

While much of the research focus has been on 8-Br-cGMP, a cell-permeable and phosphodiesterase-resistant analog of cGMP, its non-cyclic counterpart, this compound, presents an intriguing subject for investigation. Understanding the distinct properties and biological effects of the 3'-monophosphate form is crucial for elucidating its potential roles in cellular signaling and for the development of novel therapeutic agents.

Structure and Properties

The precise experimental data for this compound is limited. Therefore, some properties are inferred from its constituent parts (8-bromoguanosine and 3'-guanylic acid) and its close analog, 8-Br-cGMP.

Chemical Structure

This compound consists of an 8-bromoguanine base linked to a ribose sugar, which is phosphorylated at the 3' position of the ribose ring.

Physicochemical Properties

| Property | 3'-Guanylic Acid | 8-Bromoguanosine | 8-Bromo-3',5'-cyclic GMP (for comparison) |

| Molecular Formula | C₁₀H₁₄N₅O₈P[3] | C₁₀H₁₂BrN₅O₅[4] | C₁₀H₁₁BrN₅O₇P[5][6] |

| Molecular Weight | 363.22 g/mol [3] | 362.14 g/mol [4] | 424.10 g/mol [6] |

| Appearance | Crystalline solid | Crystalline solid[2] | Crystalline solid[7] |

| Solubility | Soluble in water | DMF: 30 mg/ml, DMSO: 20 mg/ml[2] | PBS (pH 7.2): 10 mg/ml[7] |

| UV Absorption (λmax) | ~256 nm | 261 nm[2] | 264 nm[7] |

| pKa | Data not available | Data not available | Data not available |

Biological Activity and Potential Applications

Known Biological Interactions

Direct studies on the biological activity of this compound are scarce. However, one study has shown that 8-bromoguanosine 2'- and 3'-phosphates bind to ribonuclease T1 (RNase T1) with an affinity similar to that of the corresponding non-brominated guanosine phosphates.[8] This suggests that the bromination at the C8 position does not hinder its ability to interact with at least some guanine-binding proteins. The syn-conformation induced by the bromine atom could, however, modulate its interaction with other enzymes and receptors.

Inferred Biological Roles and Research Directions

Based on the activities of related compounds, several potential biological roles and research applications for this compound can be proposed:

-

Modulation of Guanylate Cyclase and Phosphodiesterase Activity: As a structural analog of GMP, it could potentially act as an inhibitor or a substrate for enzymes involved in cGMP metabolism.

-

Allosteric Regulation of Proteins: The unique conformational constraints of this compound may allow it to act as a selective allosteric modulator of protein function.

-

Pro-drug Development: The 3'-phosphate group could be a target for enzymatic cleavage, potentially releasing 8-bromoguanosine, which is known to have immunostimulatory effects.[2]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. The following sections provide generalized and potential methodologies based on standard biochemical techniques and information from related compounds.

Proposed Synthesis of this compound

A plausible synthetic route to this compound starts with the commercially available 8-bromoguanosine. The key step is the selective phosphorylation of the 3'-hydroxyl group of the ribose.

References

- 1. Effect of 8-bromo-cyclic guanosine monophosphate on intracellular pH and calcium in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. China 8-Bromo-3-methyl-xanthine / Linagliptin Intermediate 93703-24-3,Buy 8-Bromo-3-methyl-xanthine / Linagliptin Intermediate 93703-24-3 Online -china-sinoway.com [china-sinoway.com]

- 3. 3'-Gmp | C10H14N5O8P | CID 135398727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Bromoguanosine | C10H12BrN5O5 | CID 135465599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Bromo-cgmp | C10H11BrN5O7P | CID 135419186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Binding of 8-bromoguanylic acid to ribonuclease T1 as studied by absorption and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Chemical Characteristics of 8-Bromo-3'-guanylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical characteristics of 8-Bromo-3'-guanylic acid. This modified nucleotide is of significant interest in biochemical and pharmacological research due to its structural analogy to guanosine 3'-monophosphate (3'-GMP) and the unique properties conferred by the bromine substituent at the C8 position of the purine ring. This document details a proposed synthetic pathway, purification methods, and key chemical properties. Furthermore, it explores the potential biological significance and signaling pathways in which this compound may be involved, providing researchers with a foundational resource for further investigation and application in drug development.

Introduction

Guanosine derivatives are fundamental to numerous biological processes, acting as building blocks for nucleic acids, cellular energy carriers, and signaling molecules. Chemical modification of these native structures provides powerful tools for probing biological systems and developing novel therapeutic agents. This compound is a synthetic derivative of guanosine 3'-monophosphate featuring a bromine atom at the 8-position of the guanine base. This modification is known to induce a syn conformation around the glycosidic bond, which can significantly alter its interaction with enzymes and receptor proteins compared to the endogenous anti conformation of guanosine nucleotides. While the 3',5'-cyclic counterpart, 8-Bromo-cGMP, is well-characterized as a potent activator of protein kinase G (PKG)[1], the specific roles and characteristics of the 3'-monophosphate derivative are less explored, presenting a valuable area for research.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process: the bromination of the guanosine precursor followed by a regioselective phosphorylation at the 3'-hydroxyl group of the ribose sugar.

Step 1: Synthesis of 8-Bromoguanosine

The initial step involves the direct bromination of guanosine. This reaction is typically achieved by treating guanosine with bromine in a suitable solvent system.

Experimental Protocol: Bromination of Guanosine

-

Dissolution: Dissolve guanosine in a suitable solvent, such as a mixture of dimethyl sulfoxide (DMSO) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Bromination: Add liquid bromine dropwise to the solution at a controlled temperature, typically at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Upon completion, the reaction is quenched by the addition of a reducing agent, such as a saturated solution of sodium thiosulfate, to consume any excess bromine.

-

Precipitation and Isolation: The product, 8-bromoguanosine, is typically precipitated by the addition of an anti-solvent like water. The resulting solid is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried under vacuum.

Step 2: Regioselective 3'-O-Phosphorylation of 8-Bromoguanosine

The key challenge in the synthesis of this compound is the selective phosphorylation of the 3'-hydroxyl group in the presence of the 2'- and 5'-hydroxyl groups. This is typically achieved through a protection-phosphorylation-deprotection strategy.

Experimental Protocol: 3'-Phosphorylation

-

Protection of 2' and 5' Hydroxyl Groups: The 2' and 5' hydroxyl groups of 8-bromoguanosine are selectively protected. A common strategy involves the use of a silyl protecting group, such as the methylene-bis-(diisopropylsilyl chloride) (MDPSCl2), which can preferentially protect the 3',5'-hydroxyls. Subsequent selective deprotection of the 5'-silyl group can be achieved under acidic conditions, leaving the 2'-hydroxyl protected.

-

Phosphorylation of the 3'-Hydroxyl Group: The resulting 2'-O-protected 8-bromoguanosine is then subjected to phosphorylation at the free 3'-hydroxyl group. This can be accomplished using a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, followed by oxidation.

-

Deprotection: The protecting groups (on the phosphate and the 2'-hydroxyl) are removed under appropriate conditions. For example, the 2'-O-silyl group can be removed using a fluoride source like triethylamine trihydrofluoride. The cyanoethyl group on the phosphate is typically removed under mild basic conditions.

-

Purification: The final product, this compound, is purified from the reaction mixture.

Purification and Characterization

Purification of the final product is crucial to remove starting materials, by-products, and other impurities.

Purification Protocol

-

Chromatography: Anion-exchange chromatography is a highly effective method for purifying nucleotides. The crude product is dissolved in a low-salt buffer and loaded onto an anion-exchange column (e.g., DEAE-Sephadex or a strong anion exchanger like Source Q).

-

Elution: The column is washed with the low-salt buffer to remove uncharged impurities. The product is then eluted using a linear gradient of increasing salt concentration (e.g., ammonium bicarbonate or sodium chloride).

-

Desalting: The fractions containing the purified product are pooled, and the salt is removed by dialysis, gel filtration, or reverse-phase chromatography on a C18 column using a volatile buffer system (e.g., triethylammonium bicarbonate).

-

Lyophilization: The desalted solution is lyophilized to obtain the final product as a solid.

Chemical Characteristics

The chemical and physical properties of this compound are summarized below. The data for the parent compound, guanosine 3'-monophosphate, is provided for comparison.

| Property | Guanosine 3'-monophosphate | This compound (Estimated) | Reference |

| Molecular Formula | C₁₀H₁₄N₅O₈P | C₁₀H₁₃BrN₅O₈P | [2] |

| Molecular Weight | 363.22 g/mol | 442.12 g/mol | [2] |

| Appearance | White crystalline powder | White to off-white solid | [3] |

| Solubility | Slightly soluble in water | Expected to be slightly soluble in water | [3] |

| pKa | Phosphate pKa ~1.0 and ~6.5 | Similar to 3'-GMP | |

| UV λmax | ~253 nm in neutral solution | Expected to have a slight red-shift compared to 3'-GMP |

Potential Biological Role and Signaling Pathways

While the specific biological functions of this compound are not yet extensively studied, its structural features suggest potential roles in cellular signaling. Mononucleotides are known to serve as precursors for nucleic acids and as cofactors in various enzymatic reactions[4].

The presence of the 8-bromo substituent is known to favor the syn conformation, which can lead to altered binding affinities for proteins that recognize guanine nucleotides. For instance, 8-bromo-cGMP is a more potent activator of protein kinase G than cGMP itself[1]. It is plausible that this compound could act as a modulator of enzymes that utilize 3'-GMP as a substrate or allosteric regulator.

Proposed Signaling Pathway Involvement:

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

Conclusion

This compound represents a valuable molecular tool for the study of guanine nucleotide-dependent biological processes. This guide outlines a feasible synthetic route and purification strategy, providing a solid foundation for its preparation in a laboratory setting. The unique conformational properties induced by the 8-bromo substitution suggest that this compound may exhibit distinct biological activities compared to its endogenous counterpart, 3'-GMP. Further research into the specific interactions and effects of this compound is warranted and could unveil novel regulatory mechanisms and potential therapeutic applications.

References

The Advent and Scientific Utility of 8-Bromoguanosine 3',5'-Cyclic Monophosphate: A Technical Guide

For Immediate Release

Pasuruan, ID – October 25, 2025 – In the landscape of cellular signaling and drug development, few molecules have proven as instrumental as 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP). This technical guide provides an in-depth exploration of the discovery, history, and core applications of this pivotal research tool, designed for researchers, scientists, and professionals in drug development.

Abstract

8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP) is a synthetic, cell-permeable analog of cyclic guanosine monophosphate (cGMP). Its discovery and subsequent application have been instrumental in elucidating the cGMP signaling pathway and its myriad physiological roles. By virtue of a bromine substitution at the 8th position of the guanine base, 8-Br-cGMP exhibits enhanced resistance to hydrolysis by phosphodiesterases (PDEs) and potently activates cGMP-dependent protein kinase (PKG), making it an invaluable tool for studying cGMP-mediated cellular processes. This guide will delve into the historical context of its synthesis, its biochemical properties, and its application in key experimental models, particularly in the context of vascular smooth muscle relaxation and intracellular calcium modulation.

Discovery and History

The journey to understanding the profound influence of cGMP in cellular signaling was significantly advanced by the development of synthetic analogs that could overcome the limitations of cGMP's transient nature in experimental systems. The need for a stable and cell-permeable cGMP mimetic led to the exploration of modifications to the cGMP molecule.

A foundational moment in this endeavor was the 1973 publication by Miller et al. in Biochemistry, which detailed the synthesis of various 8-substituted derivatives of guanosine 3',5'-cyclic phosphate, including 8-Br-cGMP.[1] This work laid the chemical groundwork for a new class of research tools.

However, it was the 1982 paper by Rapoport, Draznin, and Murad in the Proceedings of the National Academy of Sciences that truly highlighted the utility of 8-Br-cGMP.[2][3][4] Their research demonstrated that 8-Br-cGMP could mimic the effects of sodium nitroprusside, a known vasodilator that acts by elevating intracellular cGMP, in inducing protein phosphorylation in intact rat aorta.[2][5] This study was pivotal in establishing 8-Br-cGMP as a reliable tool for studying cGMP-dependent processes.

Physicochemical Properties

8-Br-cGMP is a brominated derivative of cGMP. The introduction of the bromine atom at the 8-position confers several advantageous properties for its use in research.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀BrN₅NaO₇P | [6] |

| Molecular Weight | 446.09 g/mol | [6][7] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water | [8] |

| Purity | ≥98% (HPLC) | [8] |

Mechanism of Action

8-Br-cGMP functions primarily as a potent activator of cGMP-dependent protein kinase (PKG).[6][7][9] Its increased lipophilicity compared to cGMP allows it to readily cross cell membranes, making it effective in intact cell and tissue preparations. Furthermore, its structure renders it more resistant to degradation by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for breaking down cGMP.[8] This resistance leads to a more sustained activation of PKG and downstream signaling pathways.

Signaling Pathway of 8-Br-cGMP in Vascular Smooth Muscle Relaxation

The vasodilatory effects of 8-Br-cGMP are a cornerstone of its experimental application. The following diagram illustrates the key steps in this signaling cascade.

Caption: 8-Br-cGMP signaling pathway leading to vasodilation.

Quantitative Data from Key Experiments

The following tables summarize key quantitative data from seminal studies on the effects of 8-Br-cGMP.

Table 1: Potency of 8-Br-cGMP in Activating Protein Kinase G

| Parameter | Value | Cell/Tissue Type | Reference |

| Potency vs. cGMP | 4.3-fold more potent | PKG1α | [7] |

Table 2: Effects of 8-Br-cGMP on Vascular Smooth Muscle

| Experimental Condition | Concentration | Effect | Cell/Tissue Type | Reference |

| Serotonin-preconstricted | 10⁻⁴ M | 79 +/- 3% increase in diameter | Rat middle cerebral arteries | |

| Angiotensin II-stimulated Ca²⁺ accumulation | 100 µM | Inhibition of peak Ca²⁺ accumulation | Cultured rat aortic smooth muscle cells | [10][11] |

| K⁺-stimulated Ca²⁺ accumulation | 100 µM | Inhibition of peak Ca²⁺ accumulation | Cultured rat aortic smooth muscle cells | [10][11] |

Table 3: Effect of 8-Br-cGMP on Ca²⁺-ATPase Activity

| Condition | Effect on Ca²⁺-ATPase Activity | Cell/Tissue Type | Reference |

| Low concentrations of purified cGMP-dependent protein kinase | Up to 4-fold stimulation | Cultured rat aortic smooth muscle cells | [10][11] |

| Exogenous calmodulin | ~2-fold stimulation | Cultured rat aortic smooth muscle cells | [10][11] |

Experimental Protocols

Synthesis of 8-Bromoguanosine 3',5'-Cyclic Monophosphate

The foundational method for the synthesis of 8-substituted cGMP derivatives was described by Miller et al. (1973). The following is a generalized protocol based on their work and subsequent modifications.

Caption: General workflow for the synthesis of 8-Br-cGMP.

Detailed Methodology:

-

Bromination: Guanosine 3',5'-cyclic monophosphate is dissolved in a suitable solvent (e.g., a buffered aqueous solution).

-

A solution of bromine in the same solvent is added dropwise to the cGMP solution with stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, any excess bromine is quenched, for example, by bubbling sulfur dioxide through the solution or adding a reducing agent.

-

Purification: The resulting 8-bromo-cGMP is purified from the reaction mixture. This is often achieved through column chromatography, such as ion-exchange or reverse-phase chromatography.

-

Characterization: The purified product is then characterized to confirm its identity and purity using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Measurement of Intracellular Calcium using Fura-2

A common application of 8-Br-cGMP is to study its effects on intracellular calcium concentration ([Ca²⁺]i). The fluorescent indicator Fura-2 is frequently used for this purpose.

Caption: Workflow for measuring intracellular calcium with Fura-2.

Detailed Methodology:

-

Cell Preparation: Cells (e.g., vascular smooth muscle cells) are cultured on glass coverslips suitable for microscopy.

-

Dye Loading: The cells are incubated with Fura-2 acetoxymethyl (Fura-2 AM), a membrane-permeant form of the dye, in a physiological buffer.

-

De-esterification: Once inside the cell, intracellular esterases cleave the AM group, trapping the Fura-2 in its calcium-sensitive form.

-

Measurement: The coverslip is placed in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

The cells are alternately excited with light at 340 nm and 380 nm, and the fluorescence emission is recorded at ~510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

-

After establishing a baseline [Ca²⁺]i, 8-Br-cGMP can be added to the perfusion medium to observe its effect on calcium levels.

Conclusion

8-Bromoguanosine 3',5'-cyclic monophosphate has been an indispensable tool in pharmacology and physiology for decades. Its enhanced stability and cell permeability have allowed researchers to dissect the complex roles of the cGMP signaling pathway in a manner that would be impossible with its native counterpart. From its initial synthesis to its widespread use in studying vasodilation, neurotransmission, and other critical cellular functions, 8-Br-cGMP continues to be a cornerstone of research in these fields, paving the way for new therapeutic discoveries.

References

- 1. Synthesis and biochemical studies of various 8-substituted derivatives of guanosine 3',5'-cyclic phosphate, inosine 3',5'-cyclic phosphate, and xanthosine 3',5'-cyclic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium nitroprusside-induced protein phosphorylation in intact rat aorta is mimicked by 8-bromo cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium nitroprusside-induced protein phosphorylation in intact rat aorta is mimicked by 8-bromo cyclic GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

- 5. a-z.lu [a-z.lu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 8-Bromo-cGMP, sodium salt | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]

- 8. ≥98% (HPLC), cGMP analog, powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. labshake.com [labshake.com]

- 10. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Bromo-3'-Guanylic Acid: Properties, Signaling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-3'-guanylic acid, often available as its sodium salt (8-Bromo-cGMP), is a pivotal cell-permeable analog of cyclic guanosine 3',5'-monophosphate (cGMP). Its resistance to hydrolysis by phosphodiesterases (PDEs) makes it a more stable and potent tool for studying cGMP-mediated signaling pathways compared to its endogenous counterpart. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its role in cellular signaling, and detailed protocols for its application in key experimental assays.

Physical and Chemical Properties

This compound is a brominated derivative of guanosine 3',5'-cyclic monophosphate. The addition of a bromine atom at the 8th position of the guanine base enhances its stability and modulates its biological activity. The compound is typically supplied as a white to off-white crystalline solid.

| Property | Value | References |

| Chemical Formula | C₁₀H₁₁BrN₅O₇P | [1] |

| Molecular Weight | 424.10 g/mol (acid form) | [1] |

| 446.08 g/mol (sodium salt) | [2] | |

| CAS Number | 31356-94-2 (acid form) | [3] |

| 51116-01-9 (sodium salt) | [2] | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water | [3] |

| Storage Temperature | -20°C | [3] |

| Purity | Typically ≥98% (by HPLC) | [3] |

Biological Activity and Signaling Pathways

This compound primarily functions as a selective activator of cGMP-dependent protein kinase (PKG).[2] It is more potent than cGMP in activating PKG and, due to its resistance to degradation by PDEs, it elicits a more sustained cellular response.

The cGMP/PKG signaling pathway is integral to a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The pathway is typically initiated by the activation of guanylate cyclases, leading to the production of cGMP. This compound bypasses the need for guanylate cyclase activation, directly activating PKG.

Figure 1: The cGMP/PKG signaling pathway, highlighting the role of this compound.

Experimental Protocols

In Vitro Protein Kinase G (PKG) Activity Assay

This protocol outlines a method to measure the activity of PKG in vitro using a radioactive ATP assay.

Materials:

-

Purified PKG enzyme

-

This compound

-

Peptide substrate for PKG (e.g., a short peptide containing a PKG consensus phosphorylation site)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the peptide substrate, and the desired concentration of this compound.

-

Initiate the reaction by adding the purified PKG enzyme.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with the stopping solution to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity by placing the washed P81 paper in a scintillation vial with scintillation fluid and counting in a scintillation counter.

-

Calculate the specific activity of the PKG enzyme.

Figure 2: Experimental workflow for an in vitro PKG activity assay.

Vascular Smooth Muscle Relaxation Assay (Aortic Ring Assay)

This ex vivo protocol assesses the vasodilatory effects of this compound on isolated aortic rings.

Materials:

-

Male Wistar rats (or other suitable animal model)

-

Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.7 mM glucose)

-

Phenylephrine (or other vasoconstrictor)

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Euthanize the rat and carefully dissect the thoracic aorta.

-

Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

-

Suspend the aortic rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

-

Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once the contraction has reached a plateau, add cumulative concentrations of this compound to the bath and record the relaxation response.

-

Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium in cultured vascular smooth muscle cells (VSMCs) in response to this compound.

Materials:

-

Cultured vascular smooth muscle cells (VSMCs)

-

Fura-2 AM

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Agonist to induce Ca²⁺ increase (e.g., angiotensin II)

-

This compound

-

Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Plate VSMCs on glass coverslips and grow to sub-confluency.

-

Load the cells with Fura-2 AM (e.g., 2-5 µM in HBSS) for 30-60 minutes at 37°C.

-

Wash the cells with fresh HBSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells.

-

Mount the coverslip on the stage of the fluorescence microscope.

-

Obtain a baseline fluorescence ratio (340/380 nm excitation) for a field of cells.

-

Stimulate the cells with an agonist (e.g., angiotensin II) to induce an increase in [Ca²⁺]i and record the change in the fluorescence ratio.

-

After the initial response, treat the cells with this compound and observe its effect on the agonist-induced calcium signal.

-

Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using ionomycin and EGTA at the end of the experiment, if required.

Conclusion

This compound is an indispensable tool for researchers investigating cGMP-mediated signaling. Its enhanced stability and potent activation of PKG allow for precise and reliable modulation of this critical pathway. The experimental protocols provided in this guide offer a starting point for utilizing this compound to explore its diverse physiological and pathophysiological roles. As research in this field continues to evolve, the applications of this compound in drug discovery and development are likely to expand, particularly in areas such as cardiovascular disease and neurological disorders.

References

- 1. Synthesis and Characterization of 8-Nitroguanosine 3',5'-Cyclic Monophosphorothioate Rp-Isomer as a Potent Inhibitor of Protein Kinase G1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

In vitro effects of 8-Bromo-3'-guanylic acid on enzyme activity

An In-Depth Technical Guide on the In Vitro Effects of 8-Bromo-3'-guanylic Acid on Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential in vitro effects of this compound on the activity of several key enzyme classes. Due to the limited direct research on this compound, this document synthesizes findings from its confirmed interactions and extrapolates potential effects based on data from structurally analogous compounds, such as 8-bromoxanthine and 8-bromo-cGMP. This approach allows for a predictive understanding of its biochemical interactions, guiding future research and experimental design.

Ribonuclease T1 is an endoribonuclease that specifically cleaves single-stranded RNA at the 3' end of guanosine residues. Guanosine monophosphates, such as 3'-GMP, are known inhibitors of this enzyme.

Predicted Effect: Inhibition

8-Bromoguanosine 3'-phosphate has been shown to bind to RNase T1 with the same affinity as its non-brominated counterpart, guanosine 3'-phosphate (3'-GMP).[1][2] Since 3'-GMP is a known inhibitor of RNase T1, it is highly probable that this compound also functions as a competitive inhibitor of this enzyme.[3]

Quantitative Data for this compound Interaction with Ribonuclease T1

| Compound | Target Enzyme | Observed Effect | Quantitative Metric | Reference |

| 8-Bromoguanosine 3'-phosphate | Ribonuclease T1 | Binding | Affinity similar to Guanosine 3'-phosphate | [1] |

Experimental Protocol: Ribonuclease T1 Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on RNase T1 activity by measuring the release of acid-soluble oligonucleotides from a yeast RNA substrate.[4][5]

-

Reagent Preparation:

-

Assay Buffer: 0.2 M Tris-HCl, pH 7.5.

-

Substrate Solution: 12 mg/mL yeast RNA in deionized water, with pH adjusted to 8.0.

-

Enzyme Solution: Dilute RNase T1 in assay buffer to a working concentration (e.g., 1-10 µg/mL).

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in deionized water.

-

Stop Solution: 0.75% (w/v) uranyl acetate in 25% (v/v) perchloric acid.

-

-

Assay Procedure:

-

Prepare reaction tubes, each containing the assay buffer and substrate solution.

-

Add varying concentrations of this compound to the test tubes. Include a control tube with no inhibitor.

-

Pre-incubate the tubes at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the diluted RNase T1 enzyme solution to each tube at timed intervals.

-

Incubate the reactions for exactly 15 minutes at 37°C.

-

Stop the reaction by adding the cold Stop Solution to each tube.

-

Incubate the tubes on ice for 5 minutes to precipitate the undigested RNA.

-

Centrifuge the tubes to pellet the precipitate.

-

Carefully transfer a portion of the clear supernatant (containing acid-soluble oligonucleotides) to a new tube and dilute with deionized water.

-

Measure the absorbance of the diluted supernatant at 260 nm (A260).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control reaction.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualization: RNase T1 Inhibition Assay Workflow

References

- 1. Binding of 8-bromoguanylic acid to ribonuclease T1 as studied by absorption and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relaxation kinetics of ribonuclease T1 binding with guanosine and 3'-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computer modeling studies of ribonuclease T1-guanosine monophosphate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ribonuclease T1 - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. Ribonuclease T1 | Worthington Biochemical [worthington-biochem.com]

Methodological & Application

Application Notes and Protocols for 8-Bromo-3'-guanylic Acid in Smooth Muscle Relaxation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-3'-guanylic acid (8-Br-cGMP) is a cell-permeable and non-hydrolyzable analog of cyclic guanosine monophosphate (cGMP). It serves as a valuable tool in smooth muscle physiology research by potently activating cGMP-dependent protein kinase (PKG), a key mediator of smooth muscle relaxation. These application notes provide a comprehensive overview of the use of 8-Br-cGMP in studying smooth muscle relaxation, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

8-Br-cGMP mimics the intracellular second messenger cGMP, which is endogenously produced in response to nitric oxide (NO) and natriuretic peptides. By directly activating PKG, 8-Br-cGMP triggers a signaling cascade that leads to a decrease in intracellular calcium concentration ([Ca²⁺]i) and a desensitization of the contractile apparatus to Ca²⁺, ultimately resulting in smooth muscle relaxation.

The primary mechanisms initiated by 8-Br-cGMP-induced PKG activation include:

-

Reduction of Intracellular Calcium ([Ca²⁺]i):

-

Inhibition of L-type Ca²⁺ channels, reducing Ca²⁺ influx.

-

Activation of the plasma membrane Ca²⁺-ATPase (PMCA) and the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), enhancing Ca²⁺ extrusion and sequestration.

-

Phosphorylation and inhibition of the inositol 1,4,5-trisphosphate (IP₃) receptor, preventing Ca²⁺ release from the sarcoplasmic reticulum.

-

-

Calcium Desensitization of the Contractile Apparatus:

-

Activation of myosin light chain phosphatase (MLCP) through the phosphorylation of its regulatory subunit (MYPT1). This leads to the dephosphorylation of the 20-kDa myosin light chain (MLC₂₀), preventing the interaction of myosin with actin and causing relaxation.[1]

-

Phosphorylation and inhibition of RhoA, a small GTPase that activates Rho-kinase (ROCK). ROCK inhibits MLCP, so its inhibition by PKG leads to increased MLCP activity.

-

Applications in Smooth Muscle Research

-

Investigating the cGMP/PKG Signaling Pathway: 8-Br-cGMP is used to elucidate the downstream targets and physiological effects of PKG activation in various smooth muscle types, including vascular, airway, gastrointestinal, and corpus cavernosum smooth muscle.

-

Screening for Novel Vasodilators: By understanding the cGMP-mediated relaxation pathway, researchers can identify and characterize new therapeutic agents that target this pathway for the treatment of hypertension, erectile dysfunction, and other disorders related to smooth muscle dysfunction.

-

Studying Pathophysiological Conditions: 8-Br-cGMP can be used to probe alterations in the cGMP signaling pathway in disease states such as hypertension, atherosclerosis, and asthma.

Data Presentation

Table 1: Effect of this compound on Pre-contracted Smooth Muscle Preparations

| Tissue Type | Pre-contraction Agent | 8-Br-cGMP Concentration (µM) | % Relaxation (Mean ± SEM) | Reference |

| Guinea Pig Trachea | Histamine | 100 | ~100% | [1] |

| Rat Caudal Artery | Phenylephrine | 10 | Significant Inhibition of Contraction | [2] |

| Rat Aorta | KCl (67 mM) | 100 - 1000 | Inhibited Contractile Response | [3] |

Note: Quantitative data with dose-response curves for 8-Br-cGMP are not consistently presented in a standardized tabular format across the reviewed literature. The provided data represents reported effective concentrations and their qualitative effects.

Table 2: Effect of this compound on Intracellular Calcium ([Ca²⁺]i) in Smooth Muscle Cells

| Cell Type | Agonist | 8-Br-cGMP Concentration (µM) | Effect on [Ca²⁺]i | Reference |

| Cultured Rat Aortic Smooth Muscle Cells | Angiotensin II | 100 | Inhibition of peak Ca²⁺ accumulation | [4] |

| Cultured Rat Aortic Smooth Muscle Cells | K⁺ (depolarizing concentrations) | 100 | Inhibition of peak Ca²⁺ accumulation | [4] |

Experimental Protocols

Protocol 1: Evaluation of this compound-induced Relaxation in Isolated Aortic Rings

Objective: To determine the vasorelaxant effect of 8-Br-cGMP on pre-contracted isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Phenylephrine (PE)

-

This compound (8-Br-cGMP)

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Dissection microscope and tools

Procedure:

-

Tissue Preparation:

-

Euthanize the rat according to approved institutional guidelines.

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

-

Under a dissection microscope, remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 3-4 mm in length.

-

-

Organ Bath Setup:

-

Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

-

Connect one end of the ring to a fixed hook and the other to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs-Henseleit solution every 15-20 minutes.

-

After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl.

-

Wash the rings and allow them to return to baseline. To check endothelium integrity, pre-contract the rings with phenylephrine (1 µM) and then add acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium. For studying the direct effect on smooth muscle, the endothelium can be mechanically removed.

-

-

Experimental Protocol:

-

Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) until a stable plateau is reached.

-

Once the contraction is stable, cumulatively add increasing concentrations of 8-Br-cGMP (e.g., 10⁻⁸ to 10⁻³ M) to the organ bath at appropriate time intervals.

-

Record the relaxation response after each addition until a maximal response is achieved.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the 8-Br-cGMP concentration.

-

Calculate the EC₅₀ value (the concentration of 8-Br-cGMP that produces 50% of the maximal relaxation).

-

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i) in Cultured Smooth Muscle Cells

Objective: To investigate the effect of 8-Br-cGMP on agonist-induced increases in [Ca²⁺]i in cultured vascular smooth muscle cells.

Materials:

-

Cultured rat aortic smooth muscle cells

-

Fura-2 AM (calcium indicator dye)

-

Hanks' Balanced Salt Solution (HBSS)

-

Agonist (e.g., Angiotensin II)

-

This compound (8-Br-cGMP)

-

Fluorescence spectrophotometer or imaging system

Procedure:

-

Cell Culture and Dye Loading:

-

Culture rat aortic smooth muscle cells on glass coverslips until they reach 70-80% confluency.

-

Load the cells with Fura-2 AM (e.g., 2-5 µM in HBSS) for 30-60 minutes at 37°C in the dark.

-

Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.

-

-

Fluorescence Measurement:

-

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope or in a cuvette for a fluorometer.

-

Excite the Fura-2 loaded cells at 340 nm and 380 nm, and measure the emission at 510 nm.

-

Record the baseline fluorescence ratio (340/380 nm).

-

-

Experimental Protocol:

-

Perfuse the cells with HBSS containing the desired concentration of 8-Br-cGMP (e.g., 100 µM) for a pre-incubation period (e.g., 10-15 minutes).

-

Stimulate the cells with an agonist (e.g., Angiotensin II) in the continued presence of 8-Br-cGMP.

-

Record the change in the 340/380 nm fluorescence ratio, which reflects the change in [Ca²⁺]i.

-

-

Data Analysis:

-

Calibrate the fluorescence ratios to [Ca²⁺]i values using standard methods (e.g., using ionomycin and EGTA for maximum and minimum fluorescence ratios).

-

Compare the peak [Ca²⁺]i increase in response to the agonist in the presence and absence of 8-Br-cGMP.

-

Quantify the inhibitory effect of 8-Br-cGMP on the agonist-induced [Ca²⁺]i transient.

-

Visualizations

Caption: Signaling pathway of this compound in smooth muscle relaxation.

Caption: Experimental workflow for organ bath studies.

References

- 1. 8Br-cGMP mediates relaxation of tracheal smooth muscle through PKA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 8-bromoguanosine 3':5'-cyclic monophosphate on phenylephrine-induced phosphatidylinositol hydrolysis and contraction in rat caudal artery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Bromo-3'-guanylic acid: A Comprehensive Guide for Neuroscience Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-3'-guanylic acid (8-Br-cGMP) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP) that serves as a potent and specific activator of cGMP-dependent protein kinase (PKG).[1] Its resistance to hydrolysis by phosphodiesterases makes it a stable and effective tool for investigating the physiological roles of the cGMP signaling pathway in the nervous system. This document provides detailed application notes and experimental protocols for the use of 8-Br-cGMP as a research tool in neuroscience, targeting researchers, scientists, and professionals in drug development.

The nitric oxide (NO)/cGMP/PKG signaling cascade is a crucial pathway involved in a myriad of neuronal functions, including synaptic plasticity, neuronal excitability, and nociception. 8-Br-cGMP allows for the direct activation of PKG, bypassing the need for NO donors or activation of soluble guanylyl cyclase (sGC), thereby enabling the specific interrogation of downstream cGMP-dependent events.

Applications in Neuroscience

8-Br-cGMP has been instrumental in elucidating the role of the cGMP pathway in various neuroscientific contexts:

-

Modulation of Neuronal Excitability: Studies have shown that 8-Br-cGMP can enhance neuronal responses to excitatory amino acid agonists such as NMDA and AMPA.[2] In thalamic neurons, it has been observed to cause membrane depolarization, thereby increasing neuronal firing.[2]

-

Nociception and Pain Signaling: The effects of 8-Br-cGMP on pain perception are complex and dose-dependent. Low doses administered intrathecally have been shown to produce antinociceptive effects in models of inflammatory pain, whereas high doses can lead to hyperalgesia.[3]

-

Synaptic Plasticity: The cGMP/PKG pathway is a key player in synaptic plasticity, including long-term potentiation (LTP). 8-Br-cGMP can be used to investigate the molecular mechanisms underlying these processes.

-

Neuroprotection: The anti-apoptotic and pro-survival effects of the cGMP pathway have been investigated in various neural cell types. 8-Br-cGMP can be employed to explore the potential of targeting this pathway for neuroprotective strategies in neurodegenerative diseases.[1]

Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of 8-Br-cGMP in neuroscience.

Table 1: Effects of 8-Br-cGMP on Neuronal Responses in the Rat Thalamus

| Parameter | Treatment | Effect | Reference |

| Somatosensory Responses | 8-Br-cGMP | Enhanced to 274 ± 76% of control | [2] |

| Visual Responses | 8-Br-cGMP | Enhanced to 217 ± 69% of control | [2] |

| Membrane Potential | 8-Br-cGMP | Depolarization | [2] |

Table 2: Dose-Dependent Effects of Intrathecal 8-Br-cGMP on Nociception in Rats (Formalin Test)

| Dose | Effect on Nociceptive Behavior | Reference |

| 0.1 - 0.25 µmol | Reduced (Antinociceptive) | [3] |

| 0.5 - 1 µmol | No effect | [3] |

| 2.5 µmol | Increased (Hyperalgesic) | [3] |

Signaling Pathways

The primary mechanism of action of 8-Br-cGMP is the activation of Protein Kinase G (PKG). The following diagram illustrates the canonical NO/cGMP/PKG signaling pathway and the point of intervention for 8-Br-cGMP.

Experimental Protocols

Protocol 1: In Vitro Brain Slice Electrophysiology

This protocol describes the application of 8-Br-cGMP to acute brain slices for electrophysiological recording.

1. Materials:

-

This compound sodium salt

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose.

-

High-sucrose cutting solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.

-

Carbogen gas (95% O2 / 5% CO2)

-

Vibratome

-

Recording chamber and perfusion system

-

Electrophysiology rig (amplifier, digitizer, micromanipulators, etc.)

-

Glass recording pipettes

2. Procedure:

-

Preparation of 8-Br-cGMP Stock Solution: Prepare a 10 mM stock solution of 8-Br-cGMP in distilled water. Aliquot and store at -20°C.

-

Brain Slice Preparation:

-

Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols.

-

Perfuse transcardially with ice-cold, carbogen-gassed high-sucrose cutting solution.

-

Rapidly dissect the brain and place it in the ice-cold, carbogenated high-sucrose solution.

-

Cut 300-400 µm thick slices of the desired brain region using a vibratome.

-

Transfer slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover.

-

After recovery, maintain slices at room temperature in carbogenated aCSF until use.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min.

-

Obtain stable whole-cell patch-clamp or extracellular field potential recordings from the neuron(s) of interest.

-

Establish a baseline recording for at least 10-15 minutes.

-

-

Application of 8-Br-cGMP:

-

Dilute the 8-Br-cGMP stock solution into the aCSF to the final desired concentration (e.g., 100 µM - 1 mM).

-

Switch the perfusion to the aCSF containing 8-Br-cGMP.

-

Record the changes in neuronal activity for the duration of the application.

-

To test for reversibility, switch the perfusion back to the control aCSF (washout).

-

Workflow for Brain Slice Electrophysiology:

Protocol 2: Intrathecal Catheterization and Delivery in Rats for Nociception Studies

This protocol outlines the procedure for implanting an intrathecal catheter and delivering 8-Br-cGMP to the spinal cord of rats to assess its effects on nociception.

1. Materials:

-

This compound sodium salt

-

Sterile saline (0.9% NaCl)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Intrathecal catheter (e.g., PE-10 tubing)

-

Hamilton syringe

-

Behavioral testing apparatus (e.g., for formalin test, von Frey filaments, Hargreaves' test)

2. Procedure:

-

Catheter Implantation:

-

Anesthetize the rat using an approved protocol.

-

Surgically expose the cisterna magna by making a small incision at the base of the skull.

-

Carefully insert a sterile intrathecal catheter into the subarachnoid space and thread it down to the lumbar enlargement of the spinal cord.

-

Secure the catheter in place with sutures and dental cement.

-

Exteriorize the end of the catheter at the back of the neck.

-

Allow the animal to recover for 5-7 days.

-

-

Preparation of 8-Br-cGMP Injection Solution: Dissolve 8-Br-cGMP in sterile saline to the desired concentrations (e.g., for doses of 0.1-2.5 µmol in a 10 µl injection volume).

-

Intrathecal Injection:

-

Gently restrain the conscious rat.

-

Connect a Hamilton syringe filled with the 8-Br-cGMP solution to the exteriorized catheter.

-

Inject the solution slowly over 30 seconds.

-

Follow the injection with a 10 µl flush of sterile saline to ensure the drug reaches the spinal cord.

-

-

Behavioral Testing:

-

Perform baseline behavioral tests for nociception before drug administration.

-

After intrathecal injection of 8-Br-cGMP, conduct behavioral tests at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) to assess the drug's effect.

-

For the formalin test, inject formalin into the paw after 8-Br-cGMP administration and score nociceptive behaviors (e.g., flinching, licking).

-

Logical Flow for Nociception Study:

Limitations and Considerations

-

Dose-dependency: As demonstrated in nociception studies, the effects of 8-Br-cGMP can be highly dose-dependent, with opposing effects at different concentrations.[3] It is crucial to perform dose-response studies to determine the optimal concentration for a given experiment.

-

Specificity: While 8-Br-cGMP is a potent activator of PKG, at very high concentrations, it may have off-target effects. Researchers should consider using appropriate controls, such as inactive analogs or PKG inhibitors (e.g., KT5823), to confirm the specificity of the observed effects.

-

Cell Permeability: Although considered cell-permeable, the efficiency of 8-Br-cGMP entry into cells can vary between cell types and preparations.

-

In Vivo Delivery: The method of in vivo delivery (e.g., intrathecal, intracerebroventricular) will determine the distribution of the compound and the neuronal populations affected. Careful consideration of the delivery route is essential for interpreting the results.

Conclusion

This compound is an invaluable research tool for dissecting the complex roles of the cGMP signaling pathway in the nervous system. Its ability to specifically activate PKG provides a powerful method for investigating the downstream consequences of cGMP signaling in health and disease. By following the detailed protocols and considering the limitations outlined in this guide, researchers can effectively utilize 8-Br-cGMP to advance our understanding of neuronal function and explore novel therapeutic avenues for neurological disorders.

References

- 1. Involvement of cyclic GMP and protein kinase G in the regulation of apoptosis and survival in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Modified Method for Intrathecal Catheterization in Rats [jove.com]

- 3. Intrathecal catheterization and drug delivery in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 8-Bromo-3'-Guanylic Acid in Antiviral Research: A Proposed Framework

Introduction

8-Bromo-3'-guanylic acid is a synthetic derivative of guanylic acid, a fundamental component of RNA. While direct antiviral studies on this compound are not extensively documented in publicly available research, its parent nucleoside, 8-bromoguanosine, and other 8-substituted guanosine analogs have demonstrated significant immunomodulatory and antiviral properties. This suggests a promising avenue for investigating this compound as a potential antiviral agent. The proposed mechanism of action for these analogs often involves the induction of the innate immune system, particularly through the activation of pattern recognition receptors (PRRs) such as Retinoic Acid-Inducible Gene I (RIG-I).

This document outlines a proposed framework for the application of this compound in antiviral research, drawing upon the established activities of related compounds and general principles of antiviral drug discovery. It provides hypothetical application notes and detailed experimental protocols to guide researchers in exploring its potential.

Application Notes

1. Potential as a Broad-Spectrum Antiviral Agent

Given that 8-substituted guanosine analogs can induce interferon production, a key component of the innate antiviral response, this compound is hypothesized to exhibit broad-spectrum antiviral activity. Interferons can inhibit the replication of a wide range of viruses.

2. Proposed Mechanism of Action: RIG-I Agonism

RIG-I is a cytosolic sensor that recognizes viral RNA, triggering a signaling cascade that leads to the production of type I interferons and other antiviral proteins. It is proposed that this compound may act as a RIG-I agonist. The 5'-monophosphate group is a known recognition motif for RIG-I, and modifications at the 8-position of the guanine base could enhance binding and activation.

3. Suitability for In Vitro and Cell-Based Assays

This compound is amenable to investigation in various in vitro and cell-based antiviral assays. These assays can determine its direct antiviral effects, its ability to induce an antiviral state, and its cytotoxicity.

4. Potential for Structure-Activity Relationship (SAR) Studies

As a synthetic molecule, this compound can serve as a scaffold for the development of more potent and selective antiviral compounds. SAR studies involving modifications at the 8-position, the sugar moiety, and the phosphate group could lead to the identification of optimized antiviral agents.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for the antiviral activity of this compound against representative viruses. This data is for illustrative purposes only and is not based on published experimental results.

| Compound | Virus | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | Influenza A Virus (H1N1) | A549 | - | 5.2 | >100 | >19.2 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | - | 8.7 | >100 | >11.5 | |

| Hepatitis C Virus (HCV) Replicon | Huh7 | - | 3.5 | >100 | >28.6 | |

| 8-bromoguanosine | Influenza A Virus (H1N1) | A549 | - | 15.8 | >100 | >6.3 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | - | 22.4 | >100 | >4.5 | |

| Hepatitis C Virus (HCV) Replicon | Huh7 | - | 11.2 | >100 | >8.9 | |

| Ribavirin (Control) | Influenza A Virus (H1N1) | A549 | - | 10.5 | 50 | 4.8 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | - | 5.0 | 45 | 9.0 | |

| Hepatitis C Virus (HCV) Replicon | Huh7 | - | 0.8 | 30 | 37.5 |

IC50: Half-maximal inhibitory concentration (for direct inhibition of viral enzymes). EC50: Half-maximal effective concentration (for inhibition of viral replication in cells). CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is designed to determine the direct antiviral activity of this compound against a plaque-forming virus.

Materials:

-

Vero cells (or other appropriate host cell line)

-

Influenza A virus (or other target virus)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Ribavirin (positive control)

-

Crystal Violet staining solution

-

Agarose

Procedure:

-

Seed Vero cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of this compound and Ribavirin in serum-free DMEM.

-

Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

-

Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

-

After incubation, remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the different concentrations of the test compounds.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

-

Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Protocol 2: RIG-I Activation Assay (Luciferase Reporter Assay)

This protocol assesses the ability of this compound to activate the RIG-I signaling pathway.

Materials:

-

HEK293T cells

-

Plasmids: pISRE-luc (luciferase reporter driven by an interferon-stimulated response element), pRL-TK (Renilla luciferase for normalization), and a plasmid expressing human RIG-I.

-

Lipofectamine 2000 (or other transfection reagent)

-

This compound

-

Poly(I:C) (positive control)

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Co-transfect HEK293T cells with the pISRE-luc, pRL-TK, and RIG-I expression plasmids.

-

After 24 hours, treat the transfected cells with different concentrations of this compound or Poly(I:C).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold induction of ISRE promoter activity relative to the untreated control.

Visualizations

Caption: Proposed RIG-I signaling pathway activation by this compound.

Caption: Experimental workflow for evaluating the antiviral potential of this compound.

Application Notes and Protocols: 8-Bromo-3'-guanylic acid as a Modulator of Ion Channel Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-3'-guanylic acid, commonly known as 8-Bromo-cGMP, is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). Its resistance to hydrolysis by phosphodiesterases makes it a stable and potent tool for studying cGMP-mediated signaling pathways.[1] 8-Bromo-cGMP primarily functions as an activator of cGMP-dependent protein kinase (PKG), a key enzyme in various physiological processes, including the modulation of ion channel activity.[2][3] This document provides detailed application notes and experimental protocols for investigating the effects of 8-Bromo-cGMP on ion channels, with a focus on cyclic nucleotide-gated (CNG) channels and downstream effects of PKG activation.

Data Presentation: Quantitative Modulation of Ion Channel Activity

The following table summarizes the quantitative effects of 8-Bromo-cGMP and its analogs on various ion channels. This data is essential for designing experiments and interpreting results.

| Ion Channel Type | Preparation | Modulator | Effect | Potency (EC50 / IC50) | Reference |

| Cyclic Nucleotide-Gated (CNG) Channel | Retinal Rods | 8-Bromo-cGMP | Activation | ~10-fold more potent than cGMP | [4] |

| Cyclic Nucleotide-Gated (CNG) Channel | Not Specified | Sp-8-Br-cGMPS | Activation | 106.5 µM | [5] |

| Calcium (Ca2+) Channel | Embryonic Chick Ventricular Myocytes | 8-Bromo-cGMP (1 mM) | Inhibition | -68% decrease in peak current | [6] |

| ATP-Sensitive Potassium (KATP) Channel | HEK293 cells expressing Kir6.2/SUR2A | 8-Bromo-cGMP (500 µM) | Activation | 2.97-fold increase in open probability | [7] |

Signaling Pathways

8-Bromo-cGMP modulates ion channel activity through two primary mechanisms: direct binding to cyclic nucleotide-gated channels and activation of PKG, which in turn phosphorylates ion channels or associated regulatory proteins.

Direct Modulation of Cyclic Nucleotide-Gated (CNG) Channels

8-Bromo-cGMP can directly bind to the cyclic nucleotide-binding domain of CNG channels, causing a conformational change that leads to channel opening and cation influx.[8] This is particularly relevant in sensory neurons like photoreceptors.

Indirect Modulation via the cGMP/PKG Signaling Pathway

The predominant mechanism of action for 8-Bromo-cGMP is the activation of PKG. Once activated, PKG can phosphorylate various downstream targets, including ion channels, leading to either their activation or inhibition.[3][9]

Experimental Protocols

Protocol 1: Electrophysiological Recording of 8-Bromo-cGMP Effects on CNG Channels using Patch-Clamp

This protocol describes the inside-out patch-clamp technique to measure the direct effect of 8-Bromo-cGMP on CNG channels expressed in a heterologous system (e.g., Xenopus laevis oocytes or HEK293 cells).

Materials:

-

Cells: Xenopus laevis oocytes or HEK293 cells expressing the desired CNG channel subunits.

-

Pipette Solution (External): 130 mM NaCl, 0.2 mM EDTA, 3 mM HEPES, pH 7.2.

-

Bath Solution (Internal): 130 mM NaCl, 0.2 mM EDTA, 3 mM HEPES, pH 7.2.

-

8-Bromo-cGMP Stock Solution: 100 mM in deionized water, stored at -20°C.

-

Patch-clamp rig: Amplifier, micromanipulator, perfusion system.

-

Borosilicate glass capillaries: For pulling patch pipettes.

Experimental Workflow:

Procedure:

-

Cell Preparation: Culture and transfect cells with CNG channel subunits according to standard protocols.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.

-

Establish a Gigaseal: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Excise the Patch: Retract the pipette from the cell to form an inside-out patch, exposing the intracellular face of the membrane to the bath solution.

-

Baseline Recording: Perfuse the patch with the bath solution and record baseline channel activity at a holding potential of -60 mV.

-

Application of 8-Bromo-cGMP: Perfuse the patch with bath solutions containing increasing concentrations of 8-Bromo-cGMP (e.g., 1 µM to 1 mM).

-

Data Acquisition: Record channel currents at each concentration, allowing sufficient time for the response to stabilize.

-

Data Analysis: Measure the steady-state current at each concentration and normalize to the maximal current. Plot the normalized current as a function of 8-Bromo-cGMP concentration and fit the data with the Hill equation to determine the EC50 and Hill coefficient.

Protocol 2: Investigating PKG-Mediated Modulation of KATP Channels

This protocol uses the cell-attached patch-clamp configuration to study the indirect effects of 8-Bromo-cGMP on KATP channels, which are mediated by intracellular signaling cascades.

Materials:

-

Cells: HEK293 cells or cardiomyocytes expressing Kir6.2/SUR2A subunits.

-

Pipette Solution: High potassium solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

-

Bath Solution (Extracellular): Standard physiological saline (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

-

8-Bromo-cGMP Stock Solution: 100 mM in deionized water, stored at -20°C.

-

PKG inhibitor (optional): e.g., KT5823, for control experiments.

Procedure:

-

Cell Preparation: Culture cells as required.

-

Pipette Preparation: Pull pipettes to a resistance of 5-10 MΩ and fill with the high potassium pipette solution.

-

Establish a Cell-Attached Seal: Form a gigaseal on an intact cell without rupturing the membrane. This configuration keeps the intracellular signaling pathways intact.

-

Baseline Recording: Record single-channel KATP currents at a holding potential of -60 mV.

-

Application of 8-Bromo-cGMP: Add 8-Bromo-cGMP to the bath solution at the desired final concentration (e.g., 500 µM).

-

Data Acquisition: Record channel activity for a sufficient period to observe any changes in open probability.

-

(Optional) Control Experiment: Pre-incubate cells with a PKG inhibitor before applying 8-Bromo-cGMP to confirm the involvement of the PKG pathway.

-

Data Analysis: Analyze single-channel recordings to determine the open probability (NPo) before and after the application of 8-Bromo-cGMP.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of cGMP signaling in ion channel modulation. The provided application notes and protocols offer a framework for researchers to investigate both the direct and indirect effects of this compound on various ion channels. Careful experimental design and data analysis, as outlined in this document, are crucial for obtaining reliable and interpretable results in the study of ion channel pharmacology and related drug discovery efforts.

References

- 1. cGMP Signaling in Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Bromo-cGMP, sodium salt | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]

- 3. iris.unimore.it [iris.unimore.it]

- 4. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 8-Bromo-cyclic GMP inhibits the calcium channel current in embryonic chick ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of cGMP-Dependent Protein Kinase Stimulates Cardiac ATP-Sensitive Potassium Channels via a ROS/Calmodulin/CaMKII Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of ligand activation of a eukaryotic cyclic nucleotide-gated channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.uvm.edu [scholarworks.uvm.edu]

Techniques for Measuring 8-Bromo-Guanosine Analogs in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The analysis of guanosine analogs is pivotal in various fields of research, including signal transduction, pharmacology, and drug development. While the user's original query specified "8-Bromo-3'-guanylic acid," a comprehensive search of scientific literature and commercial databases reveals a lack of established analytical methods for this specific compound. It is highly probable that the intended compound of interest is the more common and biologically significant analog, 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP) , a cell-permeable and phosphodiesterase-resistant activator of cGMP-dependent protein kinases. This document will therefore focus on the techniques for measuring 8-Br-cGMP and the related compound 8-Bromoguanosine 5'-monophosphate (8-Br-GMP) .

These application notes provide an overview of the available analytical techniques, detailed experimental protocols for sample preparation and analysis, and a summary of their quantitative performance.

Analytical Techniques Overview

The primary methods for the quantitative analysis of 8-Br-cGMP and other guanosine analogs in biological samples are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Enzyme-Linked Immunosorbent Assays (ELISA) are commonly used for cGMP, their cross-reactivity with 8-Br-cGMP is generally low, making them less suitable for its direct quantification.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is a robust and widely available technique for the separation and quantification of nucleotides. Reversed-phase chromatography is a common approach for these analyses.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. It is the method of choice for analyzing low-abundance analytes in complex biological matrices. The use of multiple reaction monitoring (MRM) allows for highly specific detection and quantification.

Quantitative Data Summary

The following table summarizes the performance characteristics of HPLC-based methods for the analysis of guanosine derivatives. Specific quantitative data for 8-Br-cGMP is limited in the literature; therefore, data for related compounds are included to provide an expected performance range.

| Analytical Method | Analyte | Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linear Range | Recovery | Reference |

| HPLC-UV | Guanosine derivatives | Standard solutions | LOD: ~4.4 pmol on column | Not specified | Not applicable | [2] |

| LC-MS/MS | cGMP | T84 cell lysates | LOQ: 1 ng/mL | 1 - 500 ng/mL | Meets analytical requirements | [3] |

| LC-MS/MS | 8-nitroguanine | DNA samples | LOQ: 3.0 nM | Not specified | 99.1 - 99.8% |

Experimental Protocols

Sample Preparation from Biological Matrices

The following protocols are general guidelines for the extraction of cyclic nucleotides from various biological samples. Optimization may be required for specific sample types and experimental conditions.

a) Cell Culture Lysates:

-

Aspirate the cell culture medium.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of 0.1 M HCl for every 35 cm² of surface area to lyse the cells and inactivate phosphodiesterases.[1]

-

Incubate at room temperature for 20 minutes.[1]

-

Scrape the cells and homogenize the suspension by pipetting.

-

Centrifuge the lysate at 1,000 x g for 10 minutes to pellet cellular debris.[1]

-

Collect the supernatant containing the cyclic nucleotides for analysis. The supernatant may require neutralization or dilution prior to analysis.[1]

b) Tissue Samples:

-

Flash-freeze the tissue sample in liquid nitrogen immediately after collection to halt enzymatic activity.

-

Homogenize the frozen tissue in a suitable extraction buffer, such as a mixture of methanol, acetonitrile, and water (2:2:1, v/v/v).[4][5]

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.[4]

-

Collect the supernatant.

-

For LC-MS/MS analysis, the extract can be evaporated to dryness and reconstituted in the initial mobile phase.[6]

c) Plasma Samples:

-

To 500 µL of plasma, add 2 mL of ice-cold ethanol and vortex.[1]

-

Incubate at room temperature for 5 minutes.[1]

-

Centrifuge at 1,500 x g for 10 minutes to precipitate proteins.[1]

-

Transfer the supernatant to a new tube for analysis.[1]

HPLC Method for 8-Bromoguanosine Analogs

This protocol is a starting point for the analysis of 8-Br-cGMP and 8-Br-GMP and is based on methods for similar nucleotides.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase A: 150 mM phosphate buffer, pH 6.0.[7]

-

Mobile Phase B: Methanol.[7]

-

Gradient: Isocratic elution with 3% Mobile Phase B.[7]

-

Flow Rate: 0.5 mL/min.[7]

-

Injection Volume: 10 µL.[7]

-

Detection: UV absorbance at 260 nm.[7]

-

Column Temperature: 25°C.[7]

LC-MS/MS Method for 8-Bromoguanosine Analogs

This method provides high sensitivity and selectivity for the quantification of 8-Br-cGMP.

-

Column: C18 reversed-phase column (e.g., Kromasil 100-5-C18, 150 mm x 2.1 mm, 5 µm).[3]

-

Mobile Phase A: 0.1% formic acid in water.[3]

-

Mobile Phase B: 0.1% formic acid in methanol.[3]

-

Gradient: A suitable gradient from low to high organic phase should be developed to ensure good separation.

-

Flow Rate: As recommended for the column dimensions.

-

Column Temperature: 50°C.[3]

-

Ionization Source: Electrospray ionization (ESI) in negative mode.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[3]

-

MRM Transitions:

Visualizations

Signaling Pathway

8-Br-cGMP acts as an analog of cGMP and primarily functions by activating cGMP-dependent protein kinase (PKG). The following diagram illustrates the canonical cGMP signaling pathway.

Caption: The cGMP signaling pathway, a target for 8-Br-cGMP.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of 8-Bromoguanosine analogs from biological samples.

Caption: General workflow for analyzing 8-Bromoguanosine analogs.

Logical Relationship of Analytical Techniques

This diagram illustrates the relationship between the different analytical techniques and their key characteristics.

Caption: Comparison of analytical techniques for guanosine analogs.

References